6-Bromo-3-ethynylimidazo[1,2-a]pyridine
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Overview
Description
6-Bromo-3-ethynylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-ethynylimidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine core. One common method includes the bromination of 3-ethynylimidazo[1,2-a]pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-ethynylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The ethynyl group can undergo oxidation to form carbonyl compounds or reduction to form alkanes.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts and copper co-catalysts are commonly used in Sonogashira coupling reactions.
Major Products:
- Substituted imidazo[1,2-a]pyridines
- Carbonyl derivatives
- Coupled products with various functional groups
Scientific Research Applications
6-Bromo-3-ethynylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly for treating infectious diseases like tuberculosis.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Material Science: The compound’s structural properties make it useful in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-3-ethynylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can inhibit enzymes or bind to receptors, thereby modulating biological pathways. For example, it has been shown to inhibit bacterial enzymes, leading to antibacterial activity . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound’s structure.
Comparison with Similar Compounds
- 3-Ethynylimidazo[1,2-a]pyridine
- 6-Bromoimidazo[1,2-a]pyridine
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
Comparison: 6-Bromo-3-ethynylimidazo[1,2-a]pyridine stands out due to the presence of both the bromine and ethynyl groups, which confer unique reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and enhances the compound’s potential in drug discovery and material science .
Properties
Molecular Formula |
C9H5BrN2 |
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Molecular Weight |
221.05 g/mol |
IUPAC Name |
6-bromo-3-ethynylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H5BrN2/c1-2-8-5-11-9-4-3-7(10)6-12(8)9/h1,3-6H |
InChI Key |
JSVSPONLXZDUKK-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CN=C2N1C=C(C=C2)Br |
Origin of Product |
United States |
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